molecular formula C8H14O B8483137 (4S)-Oct-1-YN-4-OL CAS No. 56085-20-2

(4S)-Oct-1-YN-4-OL

Cat. No.: B8483137
CAS No.: 56085-20-2
M. Wt: 126.20 g/mol
InChI Key: CNKOTDLNZPTGOY-MRVPVSSYSA-N
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Description

(4S)-Oct-1-yn-4-ol (CAS: 52517-92-7) is a chiral alkyne alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol. Key physical properties include a boiling point of 204.35°C (estimated), density of 0.8537 g/cm³, and a refractive index of 1.4375 . Its structure features a terminal alkyne group at position 1 and a hydroxyl group at the stereogenic 4S position, making it a valuable intermediate in organic synthesis, particularly for asymmetric catalysis and pharmaceutical applications. The compound’s acid dissociation constant (pKa) is 14.29±0.20, indicating moderate acidity typical of secondary alcohols .

Properties

CAS No.

56085-20-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(4S)-oct-1-yn-4-ol

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1

InChI Key

CNKOTDLNZPTGOY-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CC#C)O

Canonical SMILES

CCCCC(CC#C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Alcohols

While (4S)-Oct-1-yn-4-ol belongs to the alkyne alcohol family, its structural and synthetic distinctions from other alcohols are noteworthy. Below is a comparative analysis with two bicyclic terpene alcohols, (1S,4R)-3(10)-Caren-4-ol and (1S,4R)-2-Caren-4-ol, synthesized via epoxide ring-opening reactions ().

Key Findings:

Structural Differences: this compound is a linear alkyne alcohol with a simple carbon chain, whereas the Caren-4-ol derivatives are bicyclic monoterpenes (C₁₀H₁₆O). The latter’s rigid cyclic frameworks contribute to higher molecular weights (152.23 vs. 126.2 g/mol) and distinct stereoelectronic properties .

Synthetic Approaches: The Caren-4-ol isomers are synthesized via epoxide ring-opening or thermal rearrangement of (1S,3S,4R)-3,4-epoxycarane, achieving moderate yields (68–74%) .

Physical Properties: The linear structure of this compound likely results in lower boiling points compared to bicyclic terpenes (e.g., 204°C vs. >250°C for many monoterpenes). However, exact data for the Caren-4-ol derivatives are unavailable .

Functional Group Reactivity: The terminal alkyne in this compound enables click chemistry or Sonogashira coupling, while the hydroxyl groups in all three compounds participate in esterification or oxidation reactions. The bicyclic terpenes may exhibit enhanced stereochemical complexity in catalysis .

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